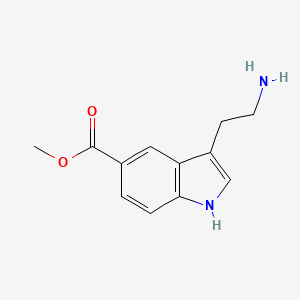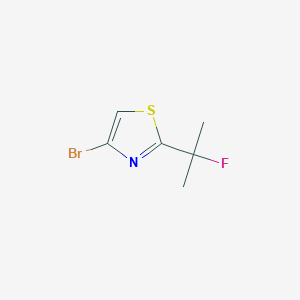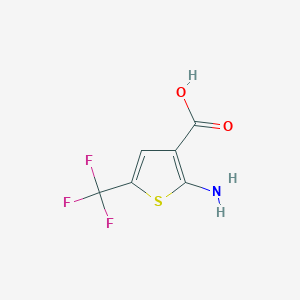
3-(Methoxymethoxy)-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methoxymethoxy group at the third position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The methoxymethoxy group is a functional group with the formula ROCH₂OCH₃, often used in organic synthesis to protect alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1,2-thiazole typically involves the reaction of a thiazole derivative with a methoxymethylating agent. One common method is the reaction of 3-hydroxy-1,2-thiazole with methoxymethyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethoxy)-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-1,2-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethoxy group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)-1,2-oxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
3-(Methoxymethoxy)-1,2-imidazole: Similar structure but with two nitrogen atoms in the ring.
3-(Methoxymethoxy)-1,2-pyrazole: Similar structure but with two adjacent nitrogen atoms in the ring.
Uniqueness
3-(Methoxymethoxy)-1,2-thiazole is unique due to the presence of both sulfur and nitrogen in the ring, which can impart distinct chemical and biological properties compared to its oxygen or nitrogen analogs. The methoxymethoxy group also provides versatility in synthetic applications, allowing for selective protection and deprotection of functional groups.
Properties
Molecular Formula |
C5H7NO2S |
|---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
3-(methoxymethoxy)-1,2-thiazole |
InChI |
InChI=1S/C5H7NO2S/c1-7-4-8-5-2-3-9-6-5/h2-3H,4H2,1H3 |
InChI Key |
IEADTWZEPJRYDF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=NSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)


![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)


![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)

![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

